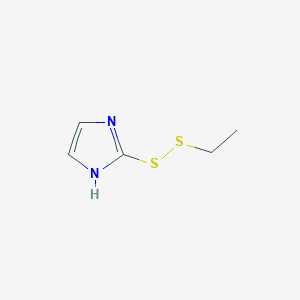![molecular formula C13H18O B14281784 {[(Hex-3-en-1-yl)oxy]methyl}benzene CAS No. 121441-39-2](/img/structure/B14281784.png)
{[(Hex-3-en-1-yl)oxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(Hex-3-en-1-yl)oxy]methyl}benzene is an organic compound that features a benzene ring substituted with a hex-3-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Hex-3-en-1-yl)oxy]methyl}benzene typically involves the reaction of benzyl chloride with hex-3-en-1-ol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of hex-3-en-1-ol attacks the benzyl chloride, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[(Hex-3-en-1-yl)oxy]methyl}benzene can undergo oxidation reactions, particularly at the alkene moiety, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alkane derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Hex-3-en-1-ylbenzene
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Chemistry
{[(Hex-3-en-1-yl)oxy]methyl}benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology
The compound can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine
Industry
Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[(Hex-3-en-1-yl)oxy]methyl}benzene involves its interaction with various molecular targets, depending on the specific application. For example, in oxidation reactions, the alkene moiety can react with oxidizing agents to form epoxides, which can further react to form diols. In substitution reactions, the benzene ring can undergo electrophilic attack, leading to the formation of substituted derivatives.
Comparison with Similar Compounds
Similar Compounds
Hex-3-en-1-ylbenzene: Lacks the oxygen atom in the side chain.
Benzyl hex-3-en-1-yl ether: Similar structure but different connectivity.
Uniqueness
{[(Hex-3-en-1-yl)oxy]methyl}benzene is unique due to the presence of both an alkene and an ether linkage in its structure, providing a combination of reactivity and stability that is not commonly found in similar compounds.
Properties
CAS No. |
121441-39-2 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
hex-3-enoxymethylbenzene |
InChI |
InChI=1S/C13H18O/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13/h3-7,9-10H,2,8,11-12H2,1H3 |
InChI Key |
PCHRJGRKKJOULQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)
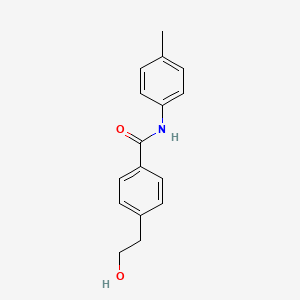
![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)
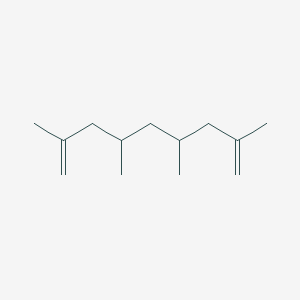
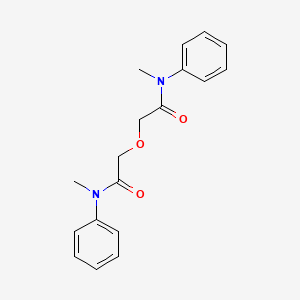

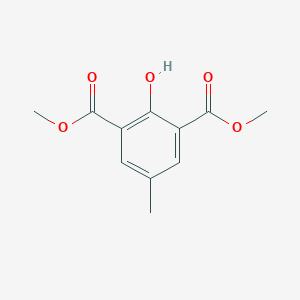


![2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole](/img/structure/B14281745.png)
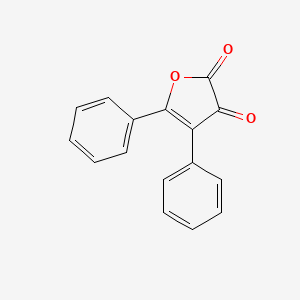
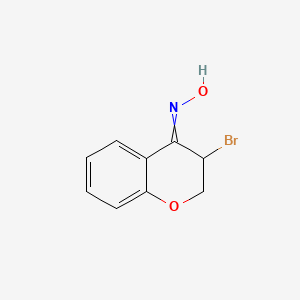
![1,3-Bis[4-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B14281762.png)
